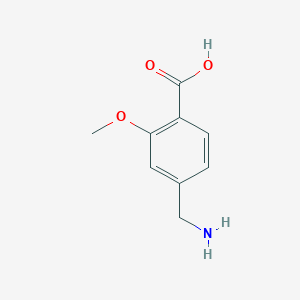

4-(Aminomethyl)-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-(aminomethyl)-2-methoxybenzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |

InChI Key |

MECYCJGCGAFRRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)C(=O)O |

Origin of Product |

United States |

The Chemical Scaffolds: Significance and Design

The unique characteristics of 4-(Aminomethyl)-2-methoxybenzoic acid are derived from the interplay between its primary structural motifs. Analyzing these scaffolds individually provides insight into the compound's potential utility and role in chemical synthesis and molecular design.

Advanced Synthetic Methodologies for 4 Aminomethyl 2 Methoxybenzoic Acid and Its Precursors

Strategic Approaches to the Aminomethylation of Benzoic Acid Derivatives

The introduction of an aminomethyl group onto a benzoic acid scaffold is a critical transformation in the synthesis of the target compound. This can be achieved through several strategic pathways, each with distinct advantages and applications.

Direct Amination Techniques

Direct amination techniques involve the formation of the aminomethyl group from a precursor functional group in a single conceptual step. A common strategy involves the nucleophilic substitution of a halomethyl group by an amine equivalent. For instance, a precursor such as 4-(bromomethyl)-2-methoxybenzoic acid can be treated with ammonia (B1221849) or a protected amine source, like hexamethylenetetramine (in the Delépine reaction) or potassium phthalimide (B116566) (in the Gabriel synthesis) followed by hydrolysis, to yield the desired aminomethyl product.

Another classical approach is the Sommelet reaction, where a benzyl (B1604629) halide reacts with hexamine to form a quaternary ammonium (B1175870) salt, which upon hydrolysis yields the corresponding aldehyde. This aldehyde can then be converted to the aminomethyl group via reductive amination. While not a direct conversion to the amine, it is a related transformation starting from the same halide precursor. These methods, while effective, can sometimes be limited by harsh reaction conditions or the need for subsequent deprotection steps.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. wikipedia.org This pathway typically involves the reaction of a carbonyl compound, in this case, 4-formyl-2-methoxybenzoic acid, with an amine source, such as ammonia, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com This one-pot procedure is highly efficient and benefits from the use of mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde. wikipedia.orgmasterorganicchemistry.com

The choice of reducing agent is crucial for the success of the reaction. Several common reagents are employed, each with specific properties. One-pot reactions are often preferred as they avoid the isolation of the intermediate imine. wikipedia.org

| Reducing Agent | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~5-6), alcoholic solvents | Highly selective for imines over carbonyls; stable in acidic solutions, but toxic due to cyanide. masterorganicchemistry.comresearchgate.net |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or THF | Mild and selective, less toxic than NaBH₃CN, tolerates a wide range of functional groups. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas pressure, metal catalyst (e.g., Pd/C, Raney Ni) | "Green" chemistry approach, avoids stoichiometric metal hydride reagents, can be highly efficient. wikipedia.org |

| α-Picoline-borane | Methanol (B129727), water, or solvent-free | A stable and less toxic alternative to sodium cyanoborohydride. researchgate.net |

A specific example of this pathway is the reaction of 4-formyl benzoic acid with aqueous ammonia in the presence of a Ruthenium-on-carbon (Ru-C) catalyst under hydrogen pressure, which yields 4-(aminomethyl)benzoic acid with high efficiency. chemicalbook.com This demonstrates the power of catalytic reductive amination for synthesizing aminomethylated benzoic acids.

Regioselective Introduction of the Methoxy (B1213986) Group on Benzoic Acid Scaffolds

Achieving the correct substitution pattern on the aromatic ring is a fundamental challenge in organic synthesis. For 4-(aminomethyl)-2-methoxybenzoic acid, the regioselective introduction of the methoxy group at the C2 position is a key step. The directing effects of the substituents already present on the benzene (B151609) ring govern the position of incoming groups in electrophilic aromatic substitution. Both the carboxyl group and the methoxy group are ortho-, para-directing, which can complicate regioselectivity.

A powerful strategy for overcoming these challenges is directed ortho-metalation (DoM). This technique utilizes a directing group to position a metalating agent (typically a strong organolithium base) at an adjacent ortho position. The carboxylate group itself can act as a potent directing group. For instance, treatment of 2-methoxybenzoic acid with a strong base like s-BuLi in the presence of TMEDA (tetramethylethylenediamine) at low temperatures leads to deprotonation exclusively at the C6 position (ortho to the carboxylate). organic-chemistry.orgbohrium.com Conversely, using a different base system like n-BuLi/t-BuOK can reverse the regioselectivity. organic-chemistry.orgbohrium.com This allows for the precise and regioselective introduction of various functional groups onto the 2-methoxybenzoic acid scaffold, which can then be elaborated to form the final target molecule.

Catalytic Transformations in the Synthesis of this compound

Catalysis plays an indispensable role in modern organic synthesis, offering efficient, selective, and often more environmentally friendly routes to complex molecules.

Hydrogenation of Nitro or Cyano Precursors

Catalytic hydrogenation is a cornerstone of reduction chemistry and provides a clean and effective method for synthesizing amines. A common synthetic route to the aminomethyl group involves the reduction of a nitrile (cyano group). Starting with a precursor like 4-cyano-2-methoxybenzoic acid, catalytic hydrogenation can reduce the nitrile directly to the primary aminomethyl group.

Alternatively, an amino group can be introduced by the reduction of a nitro group. For example, the hydrogenation of 4-nitrobenzoic acid derivatives yields the corresponding aminobenzoic acids. google.com This method is highly effective for producing aromatic amines. However, it is important to note that the reduction of a nitro group yields an amino group (-NH₂) directly attached to the ring, not an aminomethyl group (-CH₂NH₂). Therefore, to synthesize the target compound via this route, one would need to start with a precursor like 2-methoxy-4-(nitromethyl)benzoic acid, or more commonly, use the hydrogenation of a nitrile as the final step.

Another emerging approach involves biocatalysis. For instance, p-aminomethylbenzonitrile can be hydrolyzed to p-aminomethylbenzoic acid using a nitrilase enzyme, offering a mild and environmentally friendly alternative to traditional chemical methods. google.com

Role of Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysts are employed in the synthesis of this compound and its precursors.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. They are widely used due to their ease of separation from the reaction mixture and potential for recycling. In the context of this synthesis, they are paramount for hydrogenation reactions.

| Catalyst | Application | Description |

|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogenation of nitriles and nitro groups | A versatile and highly active catalyst for various reduction reactions. |

| Platinum(IV) Oxide (Adams' catalyst) / Platinum on Carbon (Pt/C) | Hydrogenation of aromatic rings and functional groups | Effective for the hydrogenation of benzoic acid derivatives under mild conditions. nih.gov |

| Raney Nickel (Raney Ni) | Hydrogenation of nitriles and nitro groups | A cost-effective nickel-aluminum alloy catalyst, often used for reducing nitro groups. wikipedia.org |

| Ruthenium on Carbon (Ru/C) | Reductive amination, hydrogenation | Shows high activity for the hydrogenation of nitrobenzene (B124822) derivatives and in reductive amination reactions. chemicalbook.comresearchgate.net |

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, which often leads to higher activity and selectivity compared to their heterogeneous counterparts. However, their separation from the product can be more challenging. While less common for the direct hydrogenation of nitriles or nitro groups in this specific context, homogeneous catalysts, such as those based on rhodium or iridium (e.g., Wilkinson's catalyst), are instrumental in a wide range of organic transformations, including asymmetric hydrogenations that can be crucial when chirality is a factor in more complex derivatives.

Protecting Group Strategies for Amine and Carboxylic Acid Functionalities

In the synthesis of bifunctional molecules like this compound, the selective masking of reactive groups is crucial to prevent unwanted side reactions. jocpr.com The amine and carboxylic acid moieties require temporary protection to allow for transformations elsewhere in the molecule. libretexts.org The choice of protecting groups is governed by their stability under various reaction conditions and the ease and selectivity of their removal. ug.edu.pl An ideal strategy employs orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. ug.edu.plbiosynth.com

Amine Protecting Groups: The primary amino group is nucleophilic and susceptible to oxidation, alkylation, and acylation. libretexts.org Therefore, its protection is a primary consideration in any synthetic sequence. Common protecting groups for amines include carbamates, which are widely used due to their stability and predictable cleavage patterns.

tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. creative-peptides.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. Its key advantage is its stability to a wide range of nucleophilic and basic conditions, while being easily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). biosynth.comcreative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another vital protecting group, valued for its orthogonality to the Boc group. biosynth.com It is stable to acidic conditions but is readily cleaved by mild bases, such as a solution of piperidine (B6355638) in dimethylformamide (DMF). creative-peptides.com This acid stability and base lability make the Fmoc/tBu combination a popular orthogonal strategy in solid-phase peptide synthesis. biosynth.com

Benzyloxycarbonyl (Z or Cbz): The Z group, introduced using benzyl chloroformate, is a well-established amino protecting group. creative-peptides.com It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid. creative-peptides.com

p-Nitrobenzyloxycarbonyl (pNZ): This group offers an alternative to the standard protecting groups and can be used as a temporary Nα-protecting group in solid-phase synthesis. ub.edu It is stable to both the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal, demonstrating its orthogonality. ub.edu Removal is typically achieved through reduction, for instance, with SnCl₂. ub.edu

Carboxylic Acid Protecting Groups: The carboxylic acid group is protected to prevent its acting as a nucleophile or an acid, which could interfere with subsequent reactions. Esterification is the most common protection strategy.

Benzyl (Bn) Ester: Benzyl esters are formed by reacting the carboxylic acid with benzyl alcohol. They are robust and stable to a variety of conditions but are readily cleaved by catalytic hydrogenation, which makes them compatible with the acid-labile Boc group but not the Z group.

tert-Butyl (tBu) Ester: These esters are typically prepared using isobutylene (B52900) under acidic catalysis. They are stable to basic and hydrogenolytic conditions but are cleaved by strong acids, making them an ideal orthogonal partner for the base-labile Fmoc group. biosynth.com

4-Methoxybenzyl (PMB) Ester: The PMB group offers an alternative to the benzyl group. nih.gov It can be introduced by reacting the carboxylic acid with 4-methoxybenzyl chloride. nih.gov Like the benzyl ester, it can be removed via hydrogenation. nih.gov Additionally, its electron-donating methoxy group makes it more acid-sensitive, allowing for cleavage under milder acidic conditions than required for tBu esters.

The selection of a protecting group pair is critical. For instance, a Boc/Bn strategy would involve deprotection of the amine with acid, while the carboxylic acid is deprotected by hydrogenation. Conversely, an Fmoc/tBu strategy would involve base-catalyzed deprotection of the amine and acid-catalyzed removal of the ester.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal Partner Example |

|---|---|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA) creative-peptides.com | Benzyl (Bn) Ester |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., Piperidine in DMF) creative-peptides.com | tert-Butyl (tBu) Ester | |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com | Methyl/Ethyl Ester | |

| p-Nitrobenzyloxycarbonyl | pNZ | p-Nitrophenyl chloroformate | Reduction (e.g., SnCl₂) ub.edu | tert-Butyl (tBu) Ester | |

| Carboxylic Acid (-COOH) | Benzyl Ester | Bn | Benzyl alcohol | Catalytic Hydrogenation (H₂/Pd) | Boc |

| tert-Butyl Ester | tBu | Isobutylene | Acidic (e.g., TFA) biosynth.com | Fmoc | |

| 4-Methoxybenzyl Ester | PMB | 4-Methoxybenzyl chloride nih.gov | Acidic or Hydrogenation nih.gov | Fmoc |

Development of Novel and Efficient Synthetic Routes

The synthesis of this compound can be approached from several precursors, with the goal of maximizing yield, minimizing steps, and using cost-effective and environmentally benign reagents. Novel routes often focus on the late-stage introduction of the aminomethyl group to a pre-functionalized benzoic acid core.

One efficient strategy begins with 2-methoxy-4-methylbenzoic acid. This starting material can undergo radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to form 4-(bromomethyl)-2-methoxybenzoic acid. This intermediate can then be converted to the final product through several nucleophilic substitution pathways. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine. This method is advantageous as it prevents over-alkylation of the amine. An alternative is direct amination with ammonia, although this can sometimes lead to mixtures of primary, secondary, and tertiary amines.

Another potential route starts from 4-formyl-2-methoxybenzoic acid. This precursor allows for the introduction of the aminomethyl group via reductive amination. The aldehyde can be reacted with hydroxylamine (B1172632) to form an oxime, which is subsequently reduced to the primary amine using catalysts such as palladium on carbon (Pd/C) or nickel catalysts in the presence of hydrogen. google.com This method is often high-yielding and avoids the use of halogenated intermediates.

A third approach could involve a cyanation strategy starting from 4-(bromomethyl)-2-methoxybenzoic acid. Reaction with sodium cyanide would yield 4-(cyanomethyl)-2-methoxybenzoic acid. The nitrile group can then be reduced to the primary aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The synthesis of precursors themselves is also an area of development. For example, substituted methoxybenzoic acids can be prepared from corresponding chlorobenzonitriles via nucleophilic substitution with sodium methoxide, followed by hydrolysis of the nitrile group to a carboxylic acid. google.com This allows for the construction of the core aromatic structure from simple starting materials.

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, heat | 4-(Bromomethyl)-2-methoxybenzoic acid | Selectively functionalizes the methyl group for subsequent nucleophilic substitution. |

| 2 | Phthalimide Substitution (Gabriel Synthesis) | Potassium phthalimide, DMF | 2-Methoxy-4-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid | Provides a clean route to the primary amine, avoiding over-alkylation. |

| 3 | Deprotection (Hydrazinolysis) | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol, heat | This compound | Releases the desired primary amine to yield the final product. |

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 4 Aminomethyl 2 Methoxybenzoic Acid Synthesis

Mechanistic Investigations of Aminomethylation Processes

A prevalent strategy for synthesizing 4-(Aminomethyl)-2-methoxybenzoic acid is through reductive amination, a powerful and versatile method for forming carbon-nitrogen bonds. harvard.edujocpr.com This process converts a carbonyl group, in this case, the aldehyde of a 4-formyl-2-methoxybenzoic acid precursor, into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through two main stages:

Imine Formation: The reaction is initiated by the nucleophilic attack of an amine (such as ammonia) on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. wikipedia.org Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration, losing a molecule of water to form an imine (or an iminium ion if the nitrogen is further protonated). harvard.eduwikipedia.org This step is a reversible equilibrium.

Reduction: The formed imine is then reduced to the final amine product. This reduction is typically achieved in situ using a selective reducing agent. masterorganicchemistry.com The key to a successful one-pot reductive amination is the use of a reducing agent that is more reactive towards the protonated iminium ion than the starting carbonyl group. harvard.edu

This direct, one-pot approach is favored for its efficiency and atom economy, often proceeding under mild conditions. jocpr.comwikipedia.org

Kinetic Studies of Key Synthetic Steps

For instance, the kinetic study of the catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using rhodium complexes revealed a first-order dependence on the concentration of the nitroaromatic substrate. researchgate.net The study also showed a complex, non-linear dependence on the pressure of the reducing gas (carbon monoxide). researchgate.net Such findings are critical for reactor design and for controlling the reaction rate and selectivity.

| Parameter | Observation | Implication for Synthesis |

| Substrate Concentration | First-order dependence on [4-nitrobenzoic acid] researchgate.net | The reaction rate is directly proportional to the concentration of the starting material. |

| Gas Pressure (CO) | Non-linear dependence researchgate.net | The rate's dependence on the reducing agent is complex, possibly involving catalyst saturation or equilibrium effects. |

| Temperature | Segmented Arrhenius plot researchgate.net | Suggests a change in the rate-determining step or mechanism at different temperature ranges. |

This table presents kinetic data for the analogous reduction of 4-nitrobenzoic acid, illustrating the types of parameters studied in these transformations.

Monitoring reaction progression is a key aspect of kinetic analysis. Techniques like online High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to track the consumption of reactants and the formation of products in real-time, as demonstrated in studies involving the activation of 2-methoxybenzoic acid. researchgate.net

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and catalyst profoundly impacts the reaction mechanism, rate, and selectivity in the synthesis of this compound, particularly in reductive amination pathways.

Catalysts and Reducing Agents: The mechanism of reduction is dictated by the choice of reagent.

Hydride Reducing Agents: Mild reducing agents are preferred for one-pot reductive aminations because they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective. harvard.edumasterorganicchemistry.com NaBH(OAc)₃ is often favored due to its high selectivity and the avoidance of toxic cyanide byproducts. harvard.edu Stronger hydrides like sodium borohydride (B1222165) (NaBH₄) can also be used but may lead to competitive reduction of the aldehyde starting material. masterorganicchemistry.com

Catalytic Hydrogenation: Transition metals such as palladium, platinum, or nickel on a support (e.g., carbon) can catalyze the reduction of both the imine intermediate in reductive amination and other functional groups like nitriles. wikipedia.org A patent for a related synthesis employed a Ruthenium-Carbon (Ru-C) catalyst in the presence of ammonia (B1221849) and hydrogen gas. chemicalbook.com

Biocatalysts: Enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), are emerging as powerful catalysts for reductive amination. researchgate.net They offer high efficiency and selectivity under mild aqueous conditions, aligning with the principles of green chemistry. wikipedia.org

| Reducing Agent / Catalyst | Type | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Hydride Agent | Highly selective for iminium ions; non-toxic byproducts. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Hydride Agent | Selective for iminium ions; effective at acidic pH; toxic cyanide byproducts. harvard.edumasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Hydride Agent | Less selective; can reduce the precursor aldehyde/ketone. masterorganicchemistry.com |

| H₂ / Palladium, Platinum, or Nickel | Catalytic Hydrogenation | Widely used for reducing imines, nitriles, and other functional groups. wikipedia.org |

| Imine Reductases (IREDs) | Biocatalyst | High efficiency and selectivity under mild, aqueous conditions. researchgate.net |

Solvents: The solvent plays a critical role by solvating reactants and intermediates, influencing equilibrium positions, and modulating catalyst activity. In reductive amination, solvents like methanol (B129727) have been found to promote rapid formation of the imine intermediate. harvard.edu Other common solvents include dichloroethane and tetrahydrofuran (B95107) (THF). researchgate.net The reaction is often performed in the presence of a catalytic amount of acid, such as acetic acid, to facilitate the dehydration of the hemiaminal to the imine. harvard.edu

Derivatization and Structural Modifications of the 4 Aminomethyl 2 Methoxybenzoic Acid Scaffold

Functionalization at the Aminomethyl Moiety

The primary amine of the aminomethyl group serves as a key handle for introducing diverse substituents through various nitrogen-based chemical transformations.

Amide Formation and Peptide Coupling Strategies

The formation of an amide bond is a cornerstone of synthetic chemistry, and the aminomethyl group of 4-(aminomethyl)-2-methoxybenzoic acid readily participates in such reactions. Standard peptide coupling reagents are frequently employed to facilitate the reaction between the amine and a carboxylic acid. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov Phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. luxembourg-bio.com

The general reaction scheme involves the activation of a carboxylic acid (R-COOH) with a coupling reagent, followed by the addition of this compound to form the corresponding amide.

Table 1: Examples of Amide Formation with this compound Analogs

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Product | Yield (%) | Reference |

| Boc-Valine | HATU | DIPEA | DMF | N-(tert-Butoxycarbonyl)-L-valyl-4-(aminomethyl)-2-methoxybenzamide derivative | 38 | nih.gov |

| 2,5-Dimethylthiazole-4-carboxylic acid | EDC/HOBt/DMAP | - | Acetonitrile | 2,5-Dimethyl-N-((2-methoxy-4-carboxyphenyl)methyl)thiazole-4-carboxamide | Not Specified | nih.gov |

Alkylation and Acylation of the Amine

Beyond amide bond formation, the aminomethyl group can be further functionalized through alkylation and acylation reactions.

N-Alkylation introduces alkyl groups to the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. This is typically achieved by reacting the parent molecule with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride (R-COCl) or an acid anhydride ((RCO)₂O), to form an amide. chemrevise.orgchemrevise.org This reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid generated.

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid functionality of this compound provides another avenue for derivatization, allowing for the introduction of a variety of ester and amide linkages, or its reduction to other functional groups.

Esterification and Amidation

Esterification of the carboxylic acid is a common transformation, typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Alternatively, esterification can be accomplished under milder conditions using alkyl halides in the presence of a base, or through coupling reactions with alcohols using reagents similar to those employed in amide formation. nih.govbeilstein-journals.org

Amidation of the carboxylic acid involves its reaction with a primary or secondary amine to form an amide. Similar to the functionalization of the aminomethyl group, this transformation is efficiently carried out using standard peptide coupling reagents like DCC, EDC, HATU, or HBTU. luxembourg-bio.com

Reductions to Alcohol or Aldehyde

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde, providing further opportunities for structural modification.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for the reduction of a carboxylic acid to a primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107).

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. This is often achieved indirectly by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H).

Modifications and Substitutions on the Methoxy-Substituted Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group. researchgate.net The aminomethyl and carboxylic acid groups, being electron-withdrawing, will influence the position of substitution. The interplay of these directing effects determines the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). nih.gov

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (R-CO-) and alkyl (R-) groups, respectively, to the aromatic ring. wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.org Friedel-Crafts acylation is typically carried out using an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride. Friedel-Crafts alkylation uses an alkyl halide and a Lewis acid catalyst.

The positions on the benzene ring most susceptible to electrophilic attack are dictated by the combined electronic effects of the existing substituents. The methoxy group is a strong ortho-, para-director, while the carboxylic acid and protonated aminomethyl group are meta-directors. Therefore, the outcome of electrophilic substitution reactions will depend on the precise reaction conditions and the nature of the electrophile.

Synthesis of Advanced Derivatives for Specific Research Applications

Detailed and specific research findings on the synthesis of advanced derivatives originating from the this compound scaffold are not extensively reported in peer-reviewed literature. The potential for creating such derivatives is significant due to the molecule's trifunctional nature. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions. The carboxylic acid group can be converted to esters, amides, or other related functional groups. Furthermore, the aromatic ring, activated by the methoxy and aminomethyl groups, could potentially undergo electrophilic substitution reactions, although the regioselectivity would need to be carefully controlled.

In principle, these reactive sites could be used to synthesize a variety of targeted molecules. For example, coupling the amine with specific pharmacophores could be a strategy for developing novel therapeutic agents. The carboxylic acid could be used to attach the scaffold to polymers, surfaces, or larger biomolecules. However, without specific published research, any discussion of these potential derivatives remains theoretical. The absence of concrete examples in the scientific literature prevents the creation of a data table with detailed research findings for this specific scaffold.

Scaffold Diversity Generation through Combinatorial Approaches

Combinatorial chemistry is a powerful technique for generating large libraries of related compounds for high-throughput screening. The this compound scaffold is, in theory, an excellent candidate for such approaches. Its distinct functional groups (amine and carboxylic acid) allow for orthogonal chemical modifications, a key requirement for split-and-pool synthesis or parallel synthesis, which are common methods in combinatorial library generation.

For instance, one could envision a combinatorial library where the carboxylic acid is coupled with a diverse set of amines, while the aminomethyl group is reacted with a variety of carboxylic acids or sulfonyl chlorides. This two-dimensional combinatorial approach could rapidly generate a large number of unique derivatives. The resulting library could then be screened for biological activity against various targets.

Despite this theoretical potential, there is a lack of specific published examples of the use of this compound as a central scaffold in the generation of combinatorial libraries. Research in combinatorial chemistry often utilizes well-established and commercially available building blocks. While structurally similar compounds are used, the specific application of this compound in this context has not been documented in the accessible scientific literature. Therefore, a data table illustrating scaffold diversity generation through combinatorial approaches for this particular compound cannot be compiled.

Computational Chemistry and Molecular Modeling Studies of 4 Aminomethyl 2 Methoxybenzoic Acid and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict a wide range of molecular properties, including geometry, energy, and reactivity descriptors. vjst.vn

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(Aminomethyl)-2-methoxybenzoic acid, this process typically involves methods like B3LYP with a basis set such as 6-311++G(2d,2p). vjst.vnnih.gov The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. The key torsions include the C-C bond between the benzene (B151609) ring and the aminomethyl group, the C-O bond of the methoxy (B1213986) group, and the C-C bond of the carboxylic acid group. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped to identify the global minimum energy conformation and other low-energy, stable conformers. acs.orgnih.gov

Table 1: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(2d,p) Level)

| Parameter | Bond/Angle | Value |

| Bond Lengths | C(ring)-COOH | 1.49 Å |

| C(ring)-CH₂NH₂ | 1.51 Å | |

| C(ring)-OCH₃ | 1.36 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C-N (aminomethyl) | 1.47 Å | |

| Bond Angles | C-C-C (ring) | ~120° |

| C(ring)-C-O (carboxyl) | 118.5° | |

| O=C-O (carboxyl) | 122.0° | |

| C(ring)-C-N (aminomethyl) | 115.0° | |

| Dihedral Angle | O=C-O-H (carboxyl) | ~0° (planar) |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carboxyl and methoxy groups, while the positive potential would be located around the acidic hydrogen of the carboxyl group and the hydrogens of the aminomethyl group. vjst.vn

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. vjst.vnresearchgate.net

Table 2: Hypothetical Frontier Orbital Properties of this compound

| Property | Value | Interpretation |

| HOMO Energy | -5.8 eV | Localized primarily on the benzene ring and the amino group, indicating these are the main sites for electron donation. |

| LUMO Energy | -1.2 eV | Concentrated on the carboxylic acid group and the benzene ring, suggesting these are the primary electron-accepting sites. |

| HOMO-LUMO Gap | 4.6 eV | Indicates moderate chemical stability and reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static view from quantum mechanical calculations. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with surrounding solvent molecules. unimi.itnih.gov

Table 3: Illustrative Analysis of Solute-Solvent Hydrogen Bonds from a Molecular Dynamics Simulation in Water

| Functional Group | Average H-Bonds (Solute as Donor) | Average H-Bonds (Solute as Acceptor) |

| -COOH | 1.1 | 2.5 |

| -NH₂ | 1.8 | 0.9 |

| -OCH₃ | 0.0 | 0.6 |

In Silico Screening and Design of Novel Derivatives

In silico screening is a computational strategy used to search large libraries of virtual compounds to identify those with a high probability of having a desired biological activity. nih.govnih.gov Starting with the scaffold of this compound, a virtual library of novel derivatives can be generated by systematically modifying its functional groups. For example, the aminomethyl group could be acylated, the methoxy group could be replaced with other alkoxy groups, or additional substituents could be introduced onto the aromatic ring.

These virtual libraries can then be screened using techniques like molecular docking. nih.govsci-hub.se Docking algorithms predict the preferred orientation of a molecule when bound to a specific protein target, and they estimate the binding affinity using a scoring function. This process allows for the rapid identification of promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. researchgate.net

Table 4: Example of an In Silico Screening of Hypothetical Derivatives against a Protein Kinase Target

| Compound | Modification | Predicted Docking Score (kcal/mol) |

| Parent Compound | This compound | -6.5 |

| Derivative 1 | 4-(Acetamidomethyl)-2-methoxybenzoic acid | -7.2 |

| Derivative 2 | 4-(Aminomethyl)-2-ethoxybenzoic acid | -6.8 |

| Derivative 3 | 4-(Aminomethyl)-5-chloro-2-methoxybenzoic acid | -7.5 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioisosteric Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com For analogues of this compound, a QSAR model can be developed by calculating a set of molecular descriptors for each compound and correlating them with experimentally determined activity data.

Molecular descriptors can encode various aspects of the molecular structure, including steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. The resulting QSAR equation can be used to predict the activity of unsynthesized compounds and to understand the key structural features—or bioisosteric design principles—that govern activity. nih.gov For instance, a QSAR study might reveal that increasing hydrophobicity in a certain region of the molecule enhances its biological effect.

Table 5: Hypothetical QSAR Model for a Series of Analogues

| Parameter | Description |

| QSAR Equation | pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 3.0 |

| Descriptors Used | LogP (lipophilicity), MW (Molecular Weight), HBD (Hydrogen Bond Donors) |

| Statistical Significance | R² = 0.85, Q² = 0.75 |

| Interpretation | The model suggests that biological activity (pIC₅₀) is positively correlated with lipophilicity and the number of hydrogen bond donors, while being negatively correlated with molecular weight. |

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore various potential reaction pathways, such as electrophilic aromatic substitution, esterification of the carboxylic acid, or acylation of the amino group. patsnap.com

By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. ajgreenchem.com Calculating these parameters allows for the prediction of reaction feasibility, kinetics, and the most likely mechanistic pathway, providing a detailed understanding that can be difficult to obtain through experimental means alone. nih.govrsc.org

Table 6: Illustrative Calculated Activation Energies for a Proposed Reaction Step

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (ΔE‡, kcal/mol) |

| Nitration (ortho to -OCH₃) | Molecule + NO₂⁺ | [Molecule---NO₂]‡ | Ortho-nitro product | 18.5 |

| Nitration (ortho to -CH₂NH₂) | Molecule + NO₂⁺ | [Molecule---NO₂]‡ | Ortho-nitro product | 16.2 |

Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Chemical Building Block in Complex Organic Synthesis

The primary application of 4-(aminomethyl)-2-methoxybenzoic acid lies in its role as a foundational scaffold for the synthesis of intricate organic molecules, particularly in the development of pharmacologically active agents. Its structure provides a rigid phenyl backbone with two reactive functional groups—the aminomethyl and the carboxylic acid—that can be selectively modified to build more complex structures.

A significant area of its application is in the synthesis of substituted benzamides, which are of considerable interest in medicinal chemistry. For instance, it is a key starting material for a series of novel benzamide (B126) derivatives that have been evaluated as potent 5-HT4 receptor agonists. The synthesis involves the condensation of this compound with various amines using a coupling agent. This reaction links the carboxylic acid group of the core molecule with the amino group of another reactant to form an amide bond, a fundamental linkage in many biologically active compounds.

Furthermore, its esterified form, methyl 4-(aminomethyl)-2-methoxybenzoate, is utilized in the synthesis of novel compounds designed as Liver X Receptor (LXR) agonists. In these syntheses, the aminomethyl group is reacted with other molecules, such as 4-chloropicolinonitrile, to create more elaborate structures. The ester group can then be hydrolyzed to the carboxylic acid if needed for the final compound's activity or for further synthetic manipulations.

The preparation of this compound itself can be achieved through methods such as the catalytic hydrogenation of 4-cyano-2-alkoxybenzoic acids. However, this method can sometimes lead to the partial reduction of the aromatic ring, necessitating the development of alternative synthetic routes to ensure the desired product's purity and yield.

The versatility of this compound as a building block is evident in its use in multi-step syntheses where both the amino and carboxylic acid functionalities are exploited to introduce diversity and complexity into the final molecules.

Integration into Polymeric Structures and Oligoester Systems

Currently, there is a lack of specific, publicly available research detailing the integration of this compound into polymeric structures or oligoester systems. While its bifunctional nature theoretically allows for its use as a monomer in polymerization reactions (e.g., to form polyamides), specific examples or studies focusing on this application could not be identified in a comprehensive search of scientific literature.

Role in the Development of Chemical Probes and Tags

No specific instances of this compound being used in the development of chemical probes or tags are documented in the available scientific literature. Chemical probes are small molecules used to study biological systems, and while substituted benzoic acids can be part of such structures, the specific application of this compound has not been reported.

Development of Chemical Models for Mimicking Biomolecular Structures (e.g., Protein β-Sheets)

There is no available research indicating the use of this compound in the development of chemical models for mimicking biomolecular structures such as protein β-sheets. This area of research often employs molecules that can self-assemble or be linked to form structures with defined secondary conformations, but the involvement of this particular compound has not been described.

Precursor in the Synthesis of Advanced Organic Functional Materials

A comprehensive literature search did not yield any specific examples of this compound being used as a precursor in the synthesis of advanced organic functional materials. While its aromatic structure and functional groups suggest potential for such applications, this has not been a reported area of investigation for this compound.

Future Research Directions and Emerging Trends in 4 Aminomethyl 2 Methoxybenzoic Acid Chemistry

Exploration of Asymmetric Synthesis Methodologies

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure compounds is a cornerstone of modern drug discovery. For derivatives of 4-(Aminomethyl)-2-methoxybenzoic acid where a stereocenter can be introduced, the exploration of asymmetric synthesis methodologies is a critical future direction.

Current research in asymmetric synthesis offers a variety of powerful tools that could be applied to this scaffold. chitkara.edu.in These include:

Organocatalysis: The use of small organic molecules to catalyze enantioselective transformations has emerged as a powerful and environmentally friendly approach. Chiral amines, Brønsted acids, and other organocatalysts could be employed to introduce chirality at various positions of the this compound core or its derivatives. ufms.br

Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for a vast array of asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. benthamdirect.com These methods could be adapted to create chiral centers with high enantioselectivity.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. nih.gov Biocatalytic approaches, such as the use of transaminases for the synthesis of chiral amines, could be explored for the enantioselective synthesis of this compound analogs. nih.gov

The development of stereoselective synthetic routes will be instrumental in elucidating the structure-activity relationships of chiral derivatives and in identifying the optimal stereoisomer for potential therapeutic applications.

Development of Greener Synthetic Routes and Sustainable Chemistry Principles

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and improve safety and efficiency. benthamdirect.com Future research on this compound will undoubtedly focus on the development of greener and more sustainable synthetic methodologies.

Key areas of focus will likely include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. benthamdirect.com

Use of Renewable Feedstocks: Investigating the synthesis of the this compound scaffold from bio-based starting materials, moving away from traditional petrochemical sources. conicet.gov.ar The shikimate pathway, a metabolic route in plants and microorganisms, is a source of various aromatic compounds and could be a potential starting point for biosynthetic routes. conicet.gov.ar

Catalytic Methods: Emphasizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve reaction efficiency. benthamdirect.com This includes the use of recyclable catalysts. benthamscience.com

Benign Solvents: Exploring the use of safer and more environmentally friendly solvents, such as water, ionic liquids, or supercritical fluids, to replace hazardous organic solvents. nih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Biocatalytic methods, in particular, align well with the principles of green chemistry, offering high selectivity and operating under mild conditions. nih.gov The enzymatic synthesis of amides and other functional groups present in derivatives of this compound is a promising avenue for future exploration. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

The unambiguous characterization of novel compounds is fundamental to chemical research. As new derivatives of this compound are synthesized, the application of advanced spectroscopic and analytical techniques will be essential for their structural elucidation and purity assessment.

Future research will rely on a combination of sophisticated methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals, especially for complex derivatives. These techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be indispensable for determining the exact molecular weight and elemental composition of new compounds. Tandem mass spectrometry (MS/MS) will aid in the structural elucidation by providing fragmentation patterns that can be pieced together to understand the molecular structure.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique will be invaluable for confirming the absolute stereochemistry of chiral derivatives and for studying intermolecular interactions in the crystal lattice.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) will continue to be the primary method for assessing the purity of synthesized compounds and for the separation of enantiomers when using chiral stationary phases.

The data generated from these techniques will be critical for building a comprehensive understanding of the structure-property relationships of new this compound analogs.

Investigation of Novel Bioisosteric Replacements for the Core Scaffold

Bioisosterism, the strategy of replacing a functional group or a whole scaffold with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. chitkara.edu.in Future research will actively investigate novel bioisosteric replacements for the various components of the this compound scaffold.

Potential bioisosteric modifications could include:

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor metabolic stability and cell permeability. Common bioisosteric replacements that could be explored include tetrazoles, acyl sulfonamides, and hydroxamic acids. ufms.brresearchgate.net These groups can mimic the acidic nature of the carboxylic acid while offering improved pharmacokinetic profiles.

Aminomethyl Group Bioisosteres: The aminomethyl side chain can be modified to explore different interactions with biological targets. Bioisosteric replacements could include groups like hydroxymethyl, fluoromethyl, or small heterocyclic rings to alter basicity, lipophilicity, and hydrogen bonding capacity.

Methoxy (B1213986) Group Bioisosteres: The methoxy group can be replaced with other small, electron-donating or electron-withdrawing groups to probe the electronic requirements of the target binding site. Common replacements include fluorine, which can block metabolic oxidation, or other small alkyl or haloalkyl groups. conicet.gov.ar

Benzene (B151609) Ring Bioisosteres (Scaffold Hopping): The entire substituted benzene ring can be replaced with other cyclic or heterocyclic scaffolds in a strategy known as scaffold hopping. scielo.brmdpi.com This can lead to the discovery of completely new chemical series with potentially improved properties. Saturated bioisosteres like bicyclo[1.1.1]pentane are gaining popularity as replacements for para-substituted benzene rings to improve solubility and metabolic stability. benthamscience.com

The systematic exploration of bioisosteric replacements will be a key strategy for optimizing the drug-like properties of this compound-based compounds.

Computational Design and Discovery of Next-Generation this compound Scaffolds

In recent years, computational methods have become an integral part of the drug discovery process, enabling the rational design and in silico screening of new molecules. nih.gov Future efforts to discover next-generation this compound scaffolds will heavily rely on these computational tools.

Key computational approaches will include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. ufms.brresearchgate.net These models can be used to predict the activity of newly designed analogs and to identify the key structural features that are important for activity.

Molecular Docking and Virtual Screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound derivatives and to estimate their binding affinity. nih.gov This allows for the virtual screening of large compound libraries to identify potential new hits. benthamdirect.comnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search for novel scaffolds that present the same pharmacophoric features.

De Novo Design: Computational algorithms can be used to design entirely new molecules that are predicted to bind to a specific target. These methods can generate novel scaffolds that are structurally distinct from existing compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Aminomethyl)-2-methoxybenzoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzoic acid derivatives. For example, hydrazide-hydrazone derivatives can be synthesized by reacting 4-aminobenzoic acid with aromatic aldehydes in ethanol under reflux, using glacial acetic acid as a catalyst . Intermediates are characterized via thin-layer chromatography (TLC) for purity, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (LC-MS) for molecular weight confirmation. Reaction progress is monitored using HPLC to ensure high yield (>95%) and purity (>98%) .

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

- Methodological Answer : Purification often involves recrystallization from ethanol or methanol, followed by column chromatography using silica gel. Analytical validation includes:

- 1H/13C NMR : To confirm the presence of the aminomethyl (-CH2NH2) and methoxy (-OCH3) groups.

- FT-IR : To identify characteristic peaks (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- Melting Point Analysis : Compared to literature values (e.g., >300°C for related benzoic acid derivatives) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for designing bioactive molecules. For instance, its derivatives are synthesized to target dopamine D2 and serotonin 5-HT3 receptors, with binding affinity assays (e.g., radioligand displacement) used to evaluate potency. Substituents like sulfonyl or halogens are introduced to enhance metabolic stability and receptor selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Key optimizations include:

- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps to reduce nitro groups to amines without over-reduction .

- Solvent Choice : Ethanol or THF for better solubility of intermediates.

- Temperature Control : Maintaining 45–60°C during coupling reactions to prevent side products .

- Avoiding Harsh Oxidants : Using enzymatic or mild chemical oxidation (e.g., TEMPO/NaClO) to preserve the aminomethyl group .

Q. What computational strategies predict the biological activity of derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between derivatives and target receptors (e.g., 5-HT3). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or enzyme inhibition activity. QSAR models integrate steric/electronic parameters to prioritize synthetic targets .

Q. How do structural modifications impact pharmacokinetic properties?

- Methodological Answer : Modifications are evaluated via:

- LogP Measurements : To assess lipophilicity (e.g., introducing methoxy groups reduces LogP by 0.5–1.0 units).

- Metabolic Stability Assays : Liver microsome incubations quantify degradation half-life.

- Permeability Studies : Caco-2 cell monolayers predict intestinal absorption .

Q. What are the challenges in analyzing degradation products under varying pH conditions?

- Methodological Answer : Degradation pathways are studied using:

- Forced Degradation : Exposure to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions.

- LC-MS/MS : Identifies major degradation products (e.g., demethylation or hydrolysis of the methoxy group).

- Stability-Indicating Methods : HPLC with photodiode array detection ensures specificity .

Contradictions and Considerations

- Synthetic Routes : uses potassium permanganate for oxidation, but avoids harsh oxidants to preserve functional groups. Researchers must balance reactivity and stability based on target derivatives.

- Melting Points : Reported values vary; substituents like methoxy or aminomethyl significantly alter thermal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.